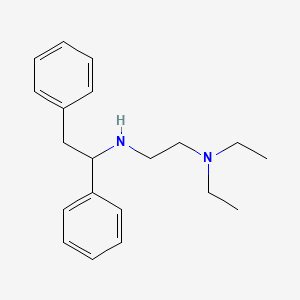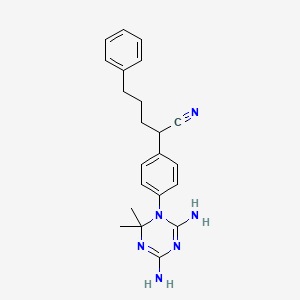
Benzenepentanenitrile, a-(4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepentanenitrile, a-(4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)- is a complex organic compound that features a benzenepentanenitrile core with a substituted triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepentanenitrile, a-(4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzenepentanenitrile core, followed by the introduction of the triazine ring. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepentanenitrile, a-(4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally require controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions result in various substituted derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzenepentanenitrile, a-(4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Industry: Used in the production of advanced materials, such as polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenepentanenitrile, a-(4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazin-2(1H)-one, 4,6-diamino-: This compound shares the triazine ring structure but lacks the benzenepentanenitrile core.
Ammeline: Another triazine derivative with similar properties but different substituents.
Uniqueness
Benzenepentanenitrile, a-(4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)- is unique due to its combination of the benzenepentanenitrile core and the substituted triazine ring
Propiedades
Número CAS |
47587-62-2 |
|---|---|
Fórmula molecular |
C22H26N6 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-5-phenylpentanenitrile |
InChI |
InChI=1S/C22H26N6/c1-22(2)27-20(24)26-21(25)28(22)19-13-11-17(12-14-19)18(15-23)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14,18H,6,9-10H2,1-2H3,(H4,24,25,26,27) |
Clave InChI |
NORDHUOLOBRMOI-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C(N=C(N1C2=CC=C(C=C2)C(CCCC3=CC=CC=C3)C#N)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



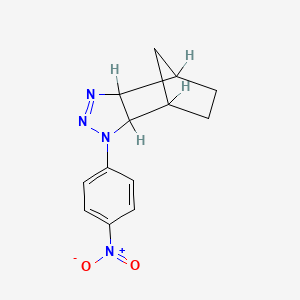
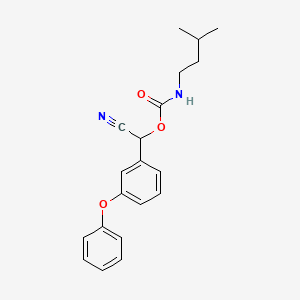

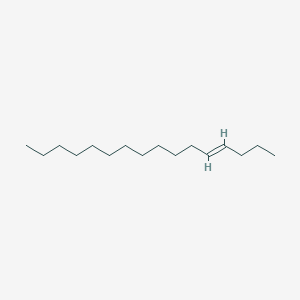

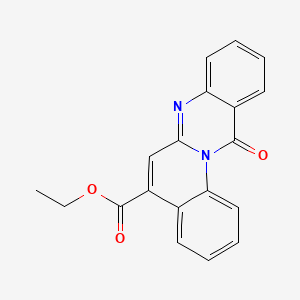

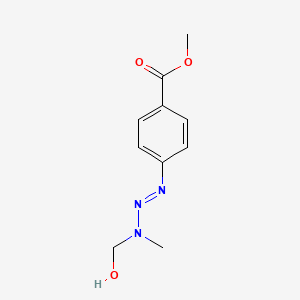
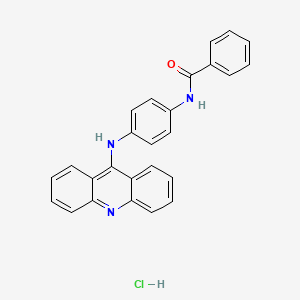
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797007.png)

![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
